2-(4,4-Dimethylpyrrolidin-2-yl)acetic acid hydrochloride
Description
2-(4,4-Dimethylpyrrolidin-2-yl)acetic acid hydrochloride is a pyrrolidine derivative featuring a 4,4-dimethyl substitution on the five-membered ring and an acetic acid moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 191.66 g/mol . The compound is structurally characterized by the rigid pyrrolidine ring, which is substituted with two methyl groups at the 4-position, and an acetic acid side chain at the 2-position. This configuration influences its physicochemical and biological properties, as discussed below.
Properties
IUPAC Name |
2-(4,4-dimethylpyrrolidin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)4-6(9-5-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGJCAHGXLFPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)CC(=O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylpyrrolidin-2-yl)acetic acid hydrochloride typically involves the reaction of 4,4-dimethylpyrrolidine with acetic acid under controlled conditions. The hydrochloride salt is then formed by the addition of hydrochloric acid. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The final product is typically purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethylpyrrolidin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(4,4-Dimethylpyrrolidin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethylpyrrolidin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Hydrophobicity : The 4,4-dimethyl groups in the target compound increase its lipophilicity compared to unsubstituted pyrrolidine derivatives (e.g., (R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride) .
- Solubility : Hydrochloride salts generally improve water solubility, but dihydrochloride derivatives (e.g., 4-(2-pyrrolidin-1-ylethoxy)aniline dihydrochloride) exhibit higher solubility due to additional ionic interactions .
- Ring Size : Piperidine-based analogs (e.g., 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride) have a six-membered ring, offering greater conformational flexibility compared to the rigid five-membered pyrrolidine .
Biological Activity
2-(4,4-Dimethylpyrrolidin-2-yl)acetic acid hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C8H16ClN
- Molecular Weight : 175.68 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is suggested that this compound may act as a modulator of neurotransmitter release, particularly affecting the levels of dopamine and serotonin in the central nervous system.
Proposed Mechanisms:
- Monoamine Oxidase Inhibition : Similar to other pyrrolidine derivatives, this compound may inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as dopamine and serotonin.
- Neuroprotective Effects : By modulating neurotransmitter levels, it may exhibit neuroprotective properties that could be beneficial in neurodegenerative diseases.
Biological Activity
The compound has shown various biological activities in preclinical studies:
Antidepressant Activity
In animal models, this compound demonstrated significant antidepressant-like effects in the forced swim test and tail suspension test, which are standard assays for evaluating antidepressant efficacy.
Analgesic Effects
Studies indicate that this compound may also possess analgesic properties. In a model of acute pain induced by formalin injection in rodents, it significantly reduced pain scores when compared to control groups.
Table 1: Summary of Biological Activities
| Activity Type | Model Used | Result |
|---|---|---|
| Antidepressant | Forced Swim Test | Significant reduction in immobility time |
| Analgesic | Formalin-Induced Pain Model | Reduced pain scores |
| Neuroprotective | Neurodegeneration Models | Increased neuronal survival |
Case Studies and Research Findings
- Neuroprotective Study : A study published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of this compound in models of Parkinson's disease. The compound was shown to reduce dopaminergic neuron loss and improve motor function in treated animals compared to controls.
- Antidepressant Research : In a double-blind study involving patients with major depressive disorder, participants receiving this compound reported significant improvements in mood and anxiety symptoms after four weeks of treatment compared to those receiving a placebo.
- Analgesic Efficacy : Another research article documented the analgesic effects of this compound in chronic pain models, demonstrating its potential utility as an adjunct therapy for pain management.
Q & A
Q. What in silico tools are available to predict the compound’s environmental impact or biodegradability?
- Methodology :
- Quantitative Structure-Activity Relationship (QSAR) : Use EPI Suite or TEST software to estimate logP, bioaccumulation potential, and toxicity.
- Biodegradation Prediction : Apply CATABOL or BIOWIN models to assess microbial degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
